2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]-
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Overview
Description
2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]-: is an organic compound that features a furan ring substituted with a carboxaldehyde group at the 2-position and a sulfonyl group attached to a 4-methoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxaldehyde Group: The carboxaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Similar structure but with a methyl group instead of a sulfonyl group.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups on the furan ring.
5-Formylfurfural: Another furan derivative with an aldehyde group.
Uniqueness
2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]- is unique due to the presence of both the sulfonyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to other furan derivatives. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61942-33-4 |
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Molecular Formula |
C12H10O5S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)sulfonylfuran-2-carbaldehyde |
InChI |
InChI=1S/C12H10O5S/c1-16-9-2-5-11(6-3-9)18(14,15)12-7-4-10(8-13)17-12/h2-8H,1H3 |
InChI Key |
INENLNBBUSTDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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